Product packaging for Guanidine, N,N',N''-tris(4-nitrophenyl)-(Cat. No.:CAS No. 18440-30-7)

Guanidine, N,N',N''-tris(4-nitrophenyl)-

Cat. No.: B14711374
CAS No.: 18440-30-7
M. Wt: 422.4 g/mol
InChI Key: CDBWRGOFBAPWQM-UHFFFAOYSA-N
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Description

Significance of Guanidine (B92328) Functionality in Advanced Organic and Supramolecular Chemistry

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a cornerstone functional group in various chemical disciplines. researchgate.netresearchgate.net When protonated, it forms the guanidinium (B1211019) cation, a structure of exceptional stability due to charge delocalization across the Y-shaped CN₃ planar core. ineosopen.orgnih.gov This inherent stability and the ability of the guanidinium group to act as a potent hydrogen-bond donor are fundamental to its widespread use in supramolecular chemistry, particularly for the recognition and binding of anions. researchgate.net The guanidinium moiety can establish strong, directional hydrogen bonds and engage in favorable electrostatic interactions, making it a privileged scaffold in the design of synthetic receptors for biologically and environmentally significant anions. ineosopen.org

Architectural Diversity and Synthetic Challenges of Highly Substituted Aryl Guanidines

The versatility of the guanidine core allows for extensive substitution on its nitrogen atoms, leading to a vast architectural diversity. The synthesis of these derivatives, especially fully or highly substituted aryl guanidines, presents unique challenges. nih.gov Numerous methods have been developed for the guanylation of amines to produce these structures. ineosopen.org However, controlling the degree of substitution and achieving the synthesis of complex, sterically hindered, or electronically distinct guanidines often requires mild and efficient protocols. The development of novel synthetic routes to access polysubstituted guanidines remains a key area of research, as these compounds are pivotal for creating advanced materials and molecules with tailored properties. nih.gov

Rationale for Academic Investigation of N,N',N''-tris(4-nitrophenyl)-guanidine

The academic interest in N,N',N''-tris(4-nitrophenyl)-guanidine stems from its unique molecular architecture. The presence of three 4-nitrophenyl substituents, which are strong electron-withdrawing groups, is expected to significantly influence the electronic properties of the central guanidine core. This substitution pattern drastically reduces the basicity of the nitrogen atoms compared to simple alkyl guanidines and enhances the acidity of the N-H protons. Consequently, N,N',N''-tris(4-nitrophenyl)-guanidine is a compelling candidate for applications where strong hydrogen-bond donating capabilities are required, such as in the design of receptors for anion sensing. The chromophoric nature of the nitrophenyl groups may also allow for colorimetric detection of binding events, making it a potentially valuable component in chemical sensor design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14N6O6 B14711374 Guanidine, N,N',N''-tris(4-nitrophenyl)- CAS No. 18440-30-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18440-30-7

Molecular Formula

C19H14N6O6

Molecular Weight

422.4 g/mol

IUPAC Name

1,2,3-tris(4-nitrophenyl)guanidine

InChI

InChI=1S/C19H14N6O6/c26-23(27)16-7-1-13(2-8-16)20-19(21-14-3-9-17(10-4-14)24(28)29)22-15-5-11-18(12-6-15)25(30)31/h1-12H,(H2,20,21,22)

InChI Key

CDBWRGOFBAPWQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for N,n ,n Tris 4 Nitrophenyl Guanidine

Foundational Guanidination Strategies and Their Adaptability

The construction of the guanidine (B92328) core is a pivotal step in the synthesis of N,N',N''-tris(4-nitrophenyl)-guanidine. Several classical and contemporary methods can be adapted for this purpose, primarily falling into the categories of nucleophilic substitution and multicomponent condensation reactions.

Nucleophilic Substitution Reactions in Guanidine Synthesis

Nucleophilic substitution reactions are a cornerstone of guanidine synthesis, involving the reaction of an amine with a suitable guanylating agent. These methods offer a versatile platform for the introduction of various substituents onto the guanidine nitrogen atoms.

From Thioureas: A common and effective method for the synthesis of substituted guanidines involves the use of thiourea (B124793) derivatives. lookchemmall.com The conversion of a thiourea to a guanidine typically requires an activation step to enhance the electrophilicity of the central carbon atom. lookchemmall.com This can be achieved using desulfurization agents such as heavy metal salts (e.g., mercuric chloride or copper(II) chloride) in the presence of a tertiary amine. lookchemmall.comresearchgate.net The reaction proceeds through a carbodiimide (B86325) intermediate, which is then attacked by an amine to form the guanidine. rsc.org The choice of solvent can significantly impact the reaction's efficiency, with less polar solvents like methylene (B1212753) chloride sometimes favoring the reaction of less reactive amines. lookchemmall.com For the synthesis of N,N',N''-tris(4-nitrophenyl)-guanidine, a potential route would involve the reaction of a di-(4-nitrophenyl)thiourea with 4-nitroaniline (B120555) in the presence of a suitable activating agent.

From Cyanamides: Cyanamides serve as effective precursors for guanidine synthesis through the addition of amines. The reaction of an amine with a cyanamide (B42294) can be catalyzed by various Lewis acids, such as scandium(III) triflate, under mild conditions. organic-chemistry.org This approach is particularly useful for substrates that are soluble in aqueous solutions. organic-chemistry.org To synthesize the target molecule, one could envision the reaction of 4-nitroaniline with a di-(4-nitrophenyl)cyanamide derivative.

From Amidine Derivatives: Amidine derivatives, such as pyrazole-1-carboximidamides, are also valuable guanylating agents. rsc.orgnih.gov These reagents react with amines to yield substituted guanidines. nih.gov The use of protected pyrazole (B372694) carboximidamides can facilitate the reaction under milder conditions. rsc.org A solid-phase synthesis approach using an acid-labile linker has been developed for the preparation of trisubstituted arylguanidines, employing pyrazole displacement with anilines. nih.gov

PrecursorReagents and ConditionsProductReference(s)
ThioureasDesulfurizing agent (e.g., HgCl2, CuCl2), Tertiary amineGuanidine lookchemmall.comresearchgate.netrsc.org
CyanamidesLewis acid catalyst (e.g., Sc(OTf)3)Guanidine organic-chemistry.org
Amidine DerivativesAmine, potentially with protecting groupsGuanidine rsc.orgnih.gov

Multicomponent Condensation Reactions for Substituted Guanidines

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted guanidines from simple starting materials in a single step.

A notable example is the Biginelli-type condensation, which traditionally involves the reaction of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. acs.org While the classic Biginelli reaction leads to dihydropyrimidines, variations of this reaction using guanidine itself can lead to the formation of guanidine-containing heterocycles. acs.org For the synthesis of acyclic trisubstituted guanidines, other MCRs are more directly applicable. A copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines has been developed, involving the reaction of cyanamides, arylboronic acids, and amines. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org This method is performed under aerobic conditions and has shown good tolerance for various functional groups. organic-chemistry.org In the context of synthesizing N,N',N''-tris(4-nitrophenyl)-guanidine, this could involve the reaction of a cyanamide, 4-nitrophenylboronic acid, and 4-nitroaniline.

Reaction TypeComponentsCatalyst/ConditionsProduct TypeReference(s)
Copper-Catalyzed Three-Component ReactionCyanamide, Arylboronic Acid, AmineCuCl2·2H2O, bipyridine, K2CO3, O2N,N',N''-Trisubstituted Guanidine organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org

Installation of Nitrophenyl Substituents: Methodological Considerations

The introduction of the three 4-nitrophenyl groups onto the guanidine core is a critical aspect of the synthesis. This can be achieved either by starting with pre-functionalized precursors or by installing the moieties on a pre-formed guanidine scaffold.

Strategies for Incorporating 4-Nitrophenyl Moieties onto Nitrogen Centers

The most direct approach involves using 4-nitroaniline as a key starting material. As a weakly nucleophilic amine, its reaction with guanylating agents may require specific catalytic systems. rsc.org For instance, samarium complexes have been shown to catalyze the reaction of 4-nitroaniline with carbodiimides. rsc.org Another strategy involves the reaction of sym N,N′-diarylthioureas with the corresponding arylamine. ias.ac.in A one-pot reaction of sym N,N′-di(4-tolyl)thiourea with 4-toluidine in the presence of aqueous KOH in nitrobenzene (B124822) has been reported to afford sym N,N',N''-tri(4-tolyl)guanidine in good yield. ias.ac.in This methodology could be adapted for the synthesis of the tris(4-nitrophenyl) analogue.

Coupling Reactions for Aromatic C-N Bond Formation in Highly Substituted Systems

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds. While traditionally used for the arylation of amines, these methods can be adapted for the synthesis of aryl guanidines. However, the direct palladium-catalyzed N-arylation of guanidines can be challenging. An alternative is the palladium-catalyzed carboamination of N-allyl guanidines with aryl halides to form cyclic guanidines. For the synthesis of acyclic, highly substituted aryl guanidines, a more relevant approach is the copper-catalyzed three-component reaction mentioned earlier, which effectively couples an arylboronic acid, a cyanamide, and an amine. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org

Targeted Synthesis of N,N',N''-tris(4-nitrophenyl)-guanidine

Based on the reviewed methodologies, a few targeted synthetic routes for N,N',N''-tris(4-nitrophenyl)-guanidine can be proposed.

One of the most direct and promising methods is a one-pot protocol involving the guanylation of amines with isonitriles in the presence of iodine and sodium bicarbonate. ingentaconnect.comeurekaselect.com This method has been specifically reported for the synthesis of N,N',N''-tris(4-nitrophenyl)-guanidine. eurekaselect.com The reaction likely proceeds through a carbonimidoyl diiodide intermediate, which is then successively attacked by three equivalents of 4-nitroaniline.

Another viable approach is the adaptation of the synthesis of symmetrical N,N',N''-triarylguanidines. ias.ac.in This would involve the reaction of sym-N,N'-bis(4-nitrophenyl)thiourea with 4-nitroaniline in a high-boiling solvent like nitrobenzene in the presence of a strong base such as potassium hydroxide. ias.ac.in

The copper-catalyzed three-component reaction also presents a plausible route. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org The reaction of a suitable cyanamide, 4-nitrophenylboronic acid, and 4-nitroaniline under the optimized conditions (CuCl2·2H2O, bipyridine, K2CO3, O2) could potentially yield the desired product. organic-chemistry.org

Synthetic RouteKey ReactantsReagents/ConditionsKey FeaturesReference(s)
One-Pot Guanylation4-Nitroaniline, IsonitrileIodine, Sodium BicarbonateDirect, one-pot synthesis ingentaconnect.comeurekaselect.com
From Diarylthioureasym-N,N'-bis(4-nitrophenyl)thiourea, 4-NitroanilineKOH, NitrobenzeneAdaptation of a known method for symmetrical triarylguanidines ias.ac.in
Three-Component CouplingCyanamide, 4-Nitrophenylboronic Acid, 4-NitroanilineCuCl2·2H2O, bipyridine, K2CO3, O2Convergent and modular approach organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org

Exploration of Sequential and Convergent Synthetic Routes towards Tris-Aryl Guanidines

The construction of the trisubstituted guanidine core can be approached through two primary strategies: sequential and convergent synthesis.

Sequential Synthesis: This approach involves the stepwise introduction of the aryl groups onto a central guanidine precursor. A hypothetical sequential route to N,N',N''-tris(4-nitrophenyl)-guanidine might begin with a simple guanylating agent like cyanamide. The first step would involve the reaction of cyanamide with one equivalent of 4-nitroaniline to form N-(4-nitrophenyl)guanidine. Subsequent reactions with additional equivalents of an activated 4-nitrophenyl source would be required to achieve the desired trisubstitution. This method offers control over the introduction of different substituents if a mixed-substitution pattern were desired, but can be inefficient for producing symmetrically substituted compounds, often requiring harsh conditions for the later substitution steps and leading to complex product mixtures.

Convergent Synthesis: Convergent strategies aim to assemble the final molecule from several fragments in the later stages of the synthesis, often in a single step. This is generally more efficient for symmetrical molecules. A notable one-pot protocol for synthesizing substituted guanidines, including N,N',N''-tris(4-nitrophenyl)-guanidine, involves the guanylation of amines with isonitriles in the presence of iodine and sodium bicarbonate. ingentaconnect.comeurekaselect.com In this method, an isonitrile (e.g., 4-nitrophenyl isonitrile) reacts with iodine to form a reactive carbonimidoyl diiodide intermediate. This intermediate is then trapped by an amine (4-nitroaniline) to construct the guanidine core. This approach allows for the formation of various substituted guanidines in moderate to good yields. ingentaconnect.comeurekaselect.com

Another powerful convergent method is the copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines, which involves the reaction of cyanamides, arylboronic acids, and amines. organic-chemistry.org This oxidative process allows for the rapid assembly of the target structure from readily available starting materials. researchgate.net Similarly, palladium-catalyzed cascade reactions of azides with isonitriles and amines provide an efficient route to functionalized guanidines. organic-chemistry.orgorganic-chemistry.org

Synthetic StrategyDescriptionKey Features
Sequential Stepwise addition of substituent groups to a central precursor.- Allows for synthesis of unsymmetrical guanidines.- Can be lengthy and inefficient for symmetrical products.- May require harsh conditions for later steps.
Convergent Assembly of the final molecule from several fragments in one or a few steps.- Highly efficient for symmetrical molecules.- Often involves one-pot, multi-component reactions. ingentaconnect.comeurekaselect.comorganic-chemistry.org- Examples include isonitrile-based methods and copper-catalyzed couplings. organic-chemistry.orgresearchgate.net

Reagent Selection and Reaction Optimization for Trinitrophenyl Guanidines

The successful synthesis of N,N',N''-tris(4-nitrophenyl)-guanidine hinges on the choice of an appropriate guanylating agent and the optimization of reaction conditions to overcome the low nucleophilicity of 4-nitroaniline.

O-Alkylisoureas, such as O-methylisourea sulfate (B86663), are versatile and commonly used guanylating agents. They are typically prepared by the reaction of urea with dialkyl sulfates, like dimethyl sulfate, providing a cost-effective route from simple starting materials. mdpi.comdtic.milgoogleapis.com The O-methylisourea salt acts as an electrophile that reacts with amines to form guanidinium (B1211019) salts. For a trisubstituted product, this would involve the reaction of the isourea with the corresponding amine. The reaction of O-methylisourea sulfate with an amine like 4-nitroaniline would proceed to form the N,N',N''-tris(4-nitrophenyl)guanidinium salt. The process is distinguished by the use of readily available starting materials and can produce high-purity products. googleapis.com

ReagentPrecursorsReactionTypical Conditions
O-Methylisourea SulfateUrea, Dimethyl SulfateAlkylation of ureaAnhydrous, controlled temperature (e.g., 115-120 °C). mdpi.com
GuanylationO-Methylisourea Sulfate, AmineAmination of isoureaReaction at pH 11 is described for creatine (B1669601) synthesis. googleapis.com

Cyanamide and its N-substituted derivatives are fundamental building blocks for a wide array of guanidines. nih.gov Various metal-catalyzed and radical-based methods have been developed to leverage their reactivity.

Copper-Catalyzed Synthesis : An operationally simple and rapid copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines uses cyanamides, arylboronic acids, and amines in the presence of a copper catalyst (e.g., CuCl₂·2H₂O), a ligand, a base, and an oxygen atmosphere. organic-chemistry.org

Radical Synthesis : Radical cascade reactions involving N-acyl cyanamides have emerged as a powerful tool for accessing complex, polycyclic guanidine frameworks. nih.govresearchgate.net These reactions allow for the rapid assembly of intricate molecular scaffolds with high stereoselectivity. nih.govresearchgate.net

Acid-Promoted Amination : The reaction of N-arylcyanamides with various anilines can be promoted by acids like hydrochloric acid to produce N,N'-disubstituted guanidines. The yield is often dependent on the pKa of the aniline (B41778) derivative. researchgate.net

MethodReagents/CatalystsKey Features
Copper-Catalyzed 3-Component Reaction Cyanamide, Arylboronic Acid, Amine, CuCl₂·2H₂O, Bipyridine, K₂CO₃, O₂Rapid, operationally simple assembly of N,N',N''-trisubstituted aryl guanidines. organic-chemistry.org
Radical Cascade N-Acyl Cyanamides, Radical Initiator (e.g., AIBN), Bu₃SnHAccess to complex polycyclic guanidines with high stereoselectivity. nih.govresearchgate.net
Acid-Promoted Amination N-Arylcyanamide, Aniline Derivative, HClSuitable for synthesizing disubstituted guanidines; yield depends on aniline pKa. researchgate.net

Stereochemical Control and Product Purity in Complex Guanidine Syntheses

While N,N',N''-tris(4-nitrophenyl)-guanidine is an achiral molecule, the principles of stereochemical control are paramount in the synthesis of more complex, chiral guanidines that are often of interest in medicinal chemistry and catalysis.

When chiral amines or other stereogenic fragments are incorporated into a guanidine structure, maintaining stereochemical integrity is crucial.

Convergent Stereospecific Synthesis : A practical methodology has been developed for the convergent and stereospecific synthesis of molecules containing α-functionalized guanidiniums. nih.gov This approach utilizes N,N'-bis(Boc)-α-guanidino acids, synthesized from α-amino acid methyl esters. These protected intermediates can be coupled to amines with retention of stereochemistry. Subsequent deprotection under mild acidic conditions minimizes epimerization, yielding chiral α-substituted guanidinium groups. nih.gov

Diastereospecific Reactions : In the synthesis of complex systems like guanidine-substituted oxanorbornanes, the choice of reagents and conditions can dictate the stereochemical outcome. The use of specific counter-ions (e.g., hexafluorophosphate) can favor a desired reaction pathway, such as a Diels-Alder cycloaddition over a competing aza-Michael addition, leading to diastereospecific product formation. nih.gov

Achieving high purity is essential for the characterization and application of synthetic compounds. The strong basicity and high polarity of many guanidines can complicate purification.

Recrystallization : For crystalline solids like many guanidine derivatives, recrystallization is an effective purification method. A related compound, Trimethyl-N′′-(4-nitrophenyl)-N′-phenylguanidine, was purified by recrystallization from a saturated acetonitrile (B52724) solution to obtain single crystals suitable for X-ray diffraction. nih.gov

Chromatography : Standard column chromatography on silica (B1680970) gel or reversed-phase materials is widely used. For protected guanidines, flash chromatography is often employed. vub.ac.be

Scavenger Resins : To remove excess reagents, particularly electrophiles like the guanylating agents used in synthesis, scavenger resins can be highly effective. For example, a tris-(2-aminoethyl)amine polystyrene resin can be used to capture excess N,N′-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine, simplifying the workup process. vub.ac.be

Ion-Exchange Resins : A purification method using Amberlite CG II resin has been described to isolate guanidine compounds as their hydrochloride salts, which is particularly useful for polar, basic products. organic-chemistry.org

Purification TechniqueDescriptionExample Application
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool, causing pure crystals to form.A substituted nitrophenyl guanidine was purified from acetonitrile. nih.gov
Chromatography Separating components of a mixture based on differential partitioning between a mobile and stationary phase.Purification of protected guanidino-alkyl-ribitol derivatives by reversed-phase column chromatography. vub.ac.be
Scavenger Resins Using a solid-supported reagent to react with and remove excess starting materials or by-products.A polystyrene amine resin used to remove excess pyrazole-1-carboxamidine guanylating agent. vub.ac.be
Ion-Exchange Resins Separating ionic molecules based on their affinity to a charged solid support.Isolation of N-alkylguanidines as HCl salts using Amberlite resin. organic-chemistry.org

Advanced Structural Characterization and Conformational Analysis of N,n ,n Tris 4 Nitrophenyl Guanidine

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although specific crystallographic data for N,N',N''-tris(4-nitrophenyl)guanidine is not available, analysis of analogous structures, such as other trisubstituted guanidines and nitrophenyl-containing derivatives, allows for a robust prediction of its key structural features.

The central CN₃ core of the guanidine (B92328) group is the most telling structural feature. In an ideal, unsubstituted guanidinium (B1211019) cation, this core possesses D₃h symmetry with equivalent C-N bond lengths and N-C-N angles of 120°, indicative of a resonant, trigonal-planar geometry. However, unsymmetrical substitution with bulky and electronically active groups like the 4-nitrophenyl moiety induces significant distortions.

Based on studies of related compounds, the C-N bonds within the guanidine core of N,N',N''-tris(4-nitrophenyl)guanidine are expected to exhibit varied lengths, indicating a partial localization of the double bond character rather than full delocalization. For instance, in the crystal structure of Trimethyl-N′′-(4-nitrophenyl)-N′-phenylguanidine, the C—N bond lengths in the guanidine unit are 1.298 Å, 1.353 Å, and 1.401 Å, clearly indicating distinct double- and single-bond characteristics. eurekaselect.com This deviation from ideal geometry is also reflected in the N-C-N bond angles, which typically diverge from 120° to accommodate steric strain and electronic effects imposed by the substituents. eurekaselect.com

Table 1: Representative Guanidine Core Geometry in Analogous Compounds

ParameterTrimethyl-N′′-(4-nitrophenyl)-N′-phenylguanidine eurekaselect.comN′′-(4-methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine
C-N Bond Lengths (Å) 1.298, 1.353, 1.4011.289, 1.368, 1.408
N-C-N Angles (°) 115.81, 118.90, 125.16115.10, 119.29, 125.61
Deviation from Planarity SignificantSignificant

The solid-state packing of N,N',N''-tris(4-nitrophenyl)guanidine would be governed by a combination of non-covalent interactions, leading to complex supramolecular architectures. The primary N-H groups of the guanidine core are potent hydrogen bond donors.

Hydrogen Bonding Networks: In the crystalline state, these N-H groups would likely form intermolecular hydrogen bonds. The most probable acceptors for these bonds are the oxygen atoms of the nitro groups on adjacent molecules. This could lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks, which are common motifs in related guanidinium structures. researchgate.net

Pi-Pi Stacking Interactions: The electron-deficient nature of the 4-nitrophenyl rings makes them ideal candidates for π-π stacking interactions. These interactions would likely occur in an offset or parallel-displaced fashion to minimize electrostatic repulsion between the π-systems. Such stacking is a dominant organizational force in the crystal packing of many nitrophenyl-containing compounds, contributing significantly to the thermodynamic stability of the crystal lattice.

Spectroscopic Investigations for Molecular Architecture and Dynamics

Spectroscopic techniques are invaluable for probing the structure and behavior of molecules in various states. For N,N',N''-tris(4-nitrophenyl)guanidine, NMR and vibrational spectroscopy provide complementary information on its conformation in solution and the nature of its chemical bonds.

The synthesis and characterization of N,N',N''-tris(4-nitrophenyl)guanidine by NMR has been reported, confirming its structure. eurekaselect.comingentaconnect.comingentaconnect.com While specific spectral data is not detailed in the available literature, the expected features can be predicted.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H protons. The protons on the 4-nitrophenyl rings would likely appear as two sets of doublets (an AA'BB' system) in the downfield region (typically 7.0-8.5 ppm), characteristic of para-substituted benzene (B151609) rings. The N-H protons of the guanidine core would likely appear as a broader signal, the chemical shift of which could be solvent-dependent due to hydrogen bonding.

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the guanidine carbon (expected around 155-165 ppm) and the carbons of the three 4-nitrophenyl groups. Due to the propeller-like conformation and potential for restricted rotation around the C-N bonds, dynamic NMR effects such as signal broadening or coalescence at different temperatures might be observed. nih.gov This phenomenon is seen in other sterically hindered trisubstituted guanidines and indicates significant energy barriers to conformational changes on the NMR timescale. nih.gov

Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule.

Nitro Group Vibrations: The most prominent features in the IR and Raman spectra would be the strong absorption bands corresponding to the nitro group. The asymmetric (ν_as_) and symmetric (ν_s_) stretching vibrations of the N-O bonds are expected to appear around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The exact positions of these bands can be sensitive to the electronic environment and intermolecular interactions like hydrogen bonding.

Guanidine Core Vibrations: The C=N stretching vibration of the guanidine moiety would give rise to a strong band, typically in the 1600-1680 cm⁻¹ region. C-N single bond stretches would appear at lower frequencies.

N-H Vibrations: The N-H stretching vibrations would be observed in the 3200-3500 cm⁻¹ region. The position and shape of these bands can provide evidence of hydrogen bonding; broader and lower-frequency bands are indicative of stronger hydrogen-bonding interactions in the solid state.

Aromatic Ring Vibrations: C-H stretching vibrations on the aromatic rings are expected above 3000 cm⁻¹, while C=C stretching vibrations within the rings typically appear in the 1450-1600 cm⁻¹ region.

Chiroptical Properties of Enantiomerically Pure Derivatives (if applicable, or potential for chiral variants)

The parent molecule, N,N',N''-tris(4-nitrophenyl)guanidine, is achiral. However, the potential exists to introduce chirality into the molecular framework. Due to the steric crowding of the three nitrophenyl groups, the molecule adopts a non-planar, propeller-like conformation. If rotation around the C-N bonds connecting the aryl rings to the guanidine core is sufficiently restricted, for example, by introducing bulky substituents at the ortho-positions of the phenyl rings, atropisomerism could occur. This would result in stable, non-superimposable mirror-image conformers (enantiomers) that could potentially be resolved.

While no enantiomerically pure derivatives of N,N',N''-tris(4-nitrophenyl)guanidine have been specifically reported, the design of chiral guanidines is an active area of research, particularly for applications in asymmetric catalysis. Chiral bifunctional catalysts combining a guanidine unit with other chiral scaffolds have been successfully developed, demonstrating that the guanidine framework is amenable to stereoselective applications. The synthesis of chiral variants of N,N',N''-tris(4-nitrophenyl)guanidine could therefore be a plausible future direction for creating novel chiroptical materials or catalysts.

Computational and Theoretical Investigations of N,n ,n Tris 4 Nitrophenyl Guanidine

Quantum Chemical Approaches to Electronic Structure and Bonding

Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules. For a complex system like N,N',N''-tris(4-nitrophenyl)guanidine, these approaches can provide detailed insights into its geometry, stability, and the nature of its chemical bonds.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. It is particularly effective for calculating the ground-state geometries and energies of medium to large-sized molecules. A typical DFT study on N,N',N''-tris(4-nitrophenyl)guanidine would involve optimizing the molecular geometry to find the most stable arrangement of atoms. This process yields important data such as bond lengths, bond angles, and dihedral angles.

Ab Initio Methods for High-Accuracy Energy and Property Predictions, and Rotational Barriers

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for energy and property predictions. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed for more precise calculations of the electronic energy. These high-accuracy predictions are crucial for constructing a reliable potential energy surface, which is essential for studying dynamic processes such as internal rotations.

Conformational Landscape and Rotational Barriers Analysis

The three bulky 4-nitrophenyl groups attached to the guanidine (B92328) nitrogen atoms suggest a complex conformational landscape for this molecule, characterized by multiple local energy minima and significant barriers to rotation.

Theoretical Prediction of Stable Tautomeric Forms and Isomeric States

Guanidines can exist in different tautomeric forms depending on the position of the double bond and protons on the nitrogen atoms. Computational studies on substituted guanidines have shown that the relative stability of tautomers is highly dependent on the electronic properties of the substituents. For N,N',N''-tris(4-nitrophenyl)guanidine, theoretical calculations would be necessary to predict the most stable tautomeric and isomeric states in the gas phase and in solution. The electron-withdrawing nitro groups would play a crucial role in determining the preferred tautomer.

Examination of Hindered Rotation Around C-N Bonds in Tri-aryl Systems

The rotation of the 4-nitrophenyl groups around the C-N bonds is expected to be hindered due to steric clashes and electronic effects. Computational methods can be used to calculate the energy barriers associated with these rotations. By systematically changing the dihedral angles and calculating the energy at each step, a rotational energy profile can be constructed. The peaks on this profile correspond to the transition states for rotation, and their energy relative to the ground state defines the rotational barrier. Such analyses provide valuable information about the molecule's flexibility and the accessibility of different conformations.

Computational Insights into Reactivity and Reaction Mechanisms

Computational chemistry is a powerful tool for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. By analyzing the electronic structure, one can identify reactive sites. For instance, the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the likely sites for nucleophilic and electrophilic attack, respectively.

Furthermore, computational models can be used to simulate reaction pathways, calculate activation energies, and determine the structures of transition states. This information is invaluable for understanding how N,N',N''-tris(4-nitrophenyl)guanidine might behave in chemical reactions and for designing new synthetic routes or applications.

Transition State Analysis for Nucleophilic Additions and Substitutions

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of nucleophilic reactions involving guanidine derivatives. The analysis of transition states provides critical insights into reaction pathways, activation energies, and the influence of substituents on reactivity. While specific transition state analyses for nucleophilic reactions on N,N',N''-tris(4-nitrophenyl)guanidine are not extensively detailed in the available literature, the principles can be understood from studies on related systems.

The reaction of a nucleophile with the central carbon atom of the guanidine core is a key area of interest. This carbon is electrophilic, a character that is significantly enhanced in N,N',N''-tris(4-nitrophenyl)guanidine by the potent electron-withdrawing nature of the three 4-nitrophenyl groups. A nucleophilic attack would proceed through a tetrahedral intermediate, and the transition state leading to this intermediate is of primary interest.

Computational studies on the reactions of other guanidines, such as the 1,3-dipolar cycloaddition of azides to the C=N double bond of unsubstituted guanidine, have successfully modeled the relevant transition states using DFT methods like B3LYP. researchgate.net These studies calculate the geometries of the transition state structures and their corresponding energy barriers, revealing that the formation of new C-N and N-N bonds is a concerted but asynchronous process. researchgate.net

For a hypothetical nucleophilic aromatic substitution (SNAr) on one of the nitrophenyl rings, the nitro group acts as a strong activating group, lowering the energy of the Meisenheimer complex intermediate. Computational studies of SNAr reactions on similar activated aromatic systems have shown that the rate-limiting step is typically the formation of this intermediate, and transition state calculations can precisely map the energy profile of this process. researchgate.net

The general computational workflow for such an analysis involves:

Geometry Optimization: The structures of the reactants, transition states, intermediates, and products are optimized to find their lowest energy conformations.

Frequency Analysis: This is performed to characterize the stationary points on the potential energy surface. A transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations are used to confirm that the identified transition state correctly connects the reactants and products on the reaction pathway.

Such analyses would be crucial for predicting the feasibility and regioselectivity of nucleophilic attacks on N,N',N''-tris(4-nitrophenyl)guanidine, whether at the central carbon or at the aromatic rings.

Proton Transfer Dynamics and Basicity Characterization (e.g., pKa prediction and gas-phase basicity)

The basicity of guanidines is a hallmark of this class of compounds, arising from the exceptional resonance stabilization of the resulting guanidinium (B1211019) cation. However, the substitution pattern dramatically influences this property. The three 4-nitrophenyl groups in N,N',N''-tris(4-nitrophenyl)guanidine are strongly electron-withdrawing, which is expected to significantly decrease the basicity of the molecule compared to unsubstituted or alkyl-substituted guanidines by delocalizing the lone pairs of the nitrogen atoms into the aromatic rings, making them less available for protonation.

pKa Prediction and Gas-Phase Basicity (GB)

Computational methods are frequently employed to predict the pKa and gas-phase basicity (GB) of organic molecules. DFT calculations have proven effective in estimating the GB of various cyclic and acyclic guanidines. rsc.org The GB is calculated as the negative of the Gibbs free energy change for the protonation reaction in the gas phase.

CompoundCalculated Gas-Phase Basicity (GB) (kcal/mol)MethodologyReference
Guanidine (Cyclic, 5-membered ring)240.8B3LYP rsc.org
Guanidine (Cyclic, 6-membered ring)246.0B3LYP rsc.org
N,N′,N″-tris(3-dimethylaminopropyl)guanidine~273 (Proton Affinity)B3LYP1 researchgate.net

Proton Transfer Dynamics

Proton transfer (PT) is a fundamental chemical process. In the context of N,N',N''-tris(4-nitrophenyl)guanidine, understanding the dynamics of proton association and dissociation is key to characterizing its behavior in solution. Theoretical investigations of PT can be performed using both static quantum chemical calculations and dynamic simulation methods.

Static DFT calculations have been used to study a related proton transfer system, aminoguanidinium p-nitrophenolate. researchgate.net In this supramolecular adduct, analyses of the molecular electrostatic potential (MEP) and Natural Bond Orbitals (NBO) confirmed the transfer of a proton and elucidated the hydrogen bonding interactions (N–H⋯O and O–H⋯O) responsible for charge delocalization and stabilization. researchgate.net A similar approach for N,N',N''-tris(4-nitrophenyl)guanidine would involve mapping the potential energy surface for protonation to identify the most stable protonated form and the energy barriers involved.

For a more detailed understanding of the dynamics, ab initio molecular dynamics (AIMD) simulations can be employed. AIMD allows the explicit simulation of the proton transfer event in the presence of solvent molecules, providing insights into the role of the solvent in stabilizing intermediates and transition states, and determining the timescale of the transfer process. Such simulations have been successfully applied to study PT in various systems, revealing concerted or stepwise mechanisms. mdpi.com For N,N',N''-tris(4-nitrophenyl)guanidine, AIMD could model the protonation event at the imino nitrogen and the subsequent charge delocalization throughout the guanidinium core and the nitrophenyl rings.

Simulation of Intermolecular Interactions and Self-Assembly Processes

The structure of N,N',N''-tris(4-nitrophenyl)guanidine, with its multiple hydrogen bond acceptors (nitro groups) and large aromatic surfaces, suggests a strong potential for intermolecular interactions and self-assembly into ordered supramolecular structures. Molecular dynamics (MD) simulations are a primary computational tool for exploring these phenomena. nih.gov

The key intermolecular forces expected to govern the self-assembly of this molecule include:

Hydrogen Bonding: The oxygen atoms of the nitro groups are potent hydrogen bond acceptors. Crystal structure analysis of a closely related compound, Trimethyl-N′′-(4-nitrophenyl)-N′-phenylguanidine, confirms the presence of non-classical C–H⋯O hydrogen bonds between aromatic C-H donors and nitro group oxygen acceptors, which link the molecules into extended networks. nih.gov Similar interactions are highly probable for N,N',N''-tris(4-nitrophenyl)guanidine.

π-π Stacking: The electron-deficient 4-nitrophenyl rings can engage in π-π stacking interactions. These interactions are a significant driving force for the assembly of many aromatic molecules.

MD simulations can model the spontaneous aggregation of multiple N,N',N''-tris(4-nitrophenyl)guanidine molecules in a simulated solvent environment. nih.govmanchester.ac.uk By analyzing the simulation trajectories, researchers can identify stable aggregate structures, determine the preferred modes of interaction (e.g., specific hydrogen bonding patterns or stacking arrangements), and calculate thermodynamic parameters associated with the self-assembly process. Microsecond-scale MD simulations have proven successful in predicting the aggregation propensity of various small organic molecules by observing the degree of spontaneous clustering. nih.gov

For a more precise quantification of the interaction energies, higher-level computational methods can be employed. For instance, Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy between two molecules into physically meaningful components: electrostatics, exchange-repulsion, induction, and dispersion. This approach has been used to study the competition between intramolecular and intermolecular forces in derivatives of anthraquinone (B42736) containing nitro groups, providing deep insight into the forces driving their self-assembly. nih.gov Such an analysis for a dimer of N,N',N''-tris(4-nitrophenyl)guanidine could precisely quantify the contributions of hydrogen bonding and π-π stacking to its intermolecular potential. Furthermore, molecular docking and simulation studies on other N,N′,N′′-trisubstituted guanidines have demonstrated how these molecules can interact with larger biological structures like DNA, driven by a combination of these forces. rsc.org

Reactivity Profiles and Reaction Mechanisms of N,n ,n Tris 4 Nitrophenyl Guanidine

Probing the Basicity and Nucleophilicity of the Guanidine (B92328) Core

The guanidine functional group is renowned for its strong basicity, often placing it in the category of organic superbases. This high basicity arises from the delocalization of the positive charge over three nitrogen atoms in the corresponding guanidinium (B1211019) ion upon protonation. However, the substitution pattern on the nitrogen atoms plays a crucial role in modulating this inherent basicity.

The presence of three 4-nitrophenyl groups has a profound impact on the basicity of the guanidine core. The nitro group is a powerful electron-withdrawing group, exerting its effect through both resonance and inductive effects. This withdrawal of electron density from the phenyl ring is transmitted to the nitrogen atoms of the guanidine moiety.

The consequence of this electron withdrawal is a significant reduction in the electron density on the guanidine nitrogens, making them less available to accept a proton. This directly translates to a lower proton affinity and a dramatic decrease in basicity. In fact, the effect is so pronounced that N,N',N''-tris(4-nitrophenyl)guanidine is not considered a superbase. Theoretical calculations predict a pKa value of 3.52 for this compound, which is remarkably low for a guanidine derivative and more akin to that of a weakly basic amine. nih.gov This stands in stark contrast to guanidines bearing electron-donating or alkyl groups, which exhibit significantly higher pKa values and are classified as superbases.

The concept of superbasicity in guanidines is often enhanced by factors such as intramolecular hydrogen bonding, which can stabilize the protonated form. researchgate.net However, in the case of N,N',N''-tris(4-nitrophenyl)guanidine, the electronic destabilization of the protonated form by the powerfully electron-withdrawing substituents is the dominant factor, overriding any potential stabilizing effects.

Table 1: Predicted Acidity of N,N',N''-tris(4-nitrophenyl)guanidine

PropertyPredicted Value
pKa3.52 ± 0.70 nih.gov

The reduced electron density on the nitrogen atoms of N,N',N''-tris(4-nitrophenyl)guanidine renders it significantly less nucleophilic than typical guanidines. While guanidines are generally reactive towards a variety of electrophiles, the reactivity of this particular derivative is expected to be substantially diminished.

Reactivity with Electrophiles:

The lone pairs of electrons on the nitrogen atoms of the guanidine core are the primary sites of nucleophilic attack. In N,N',N''-tris(4-nitrophenyl)guanidine, the delocalization of these lone pairs into the electron-deficient nitrophenyl rings makes them less available for donation to an electrophile. Consequently, reactions with common electrophiles such as alkyl halides or acyl chlorides are expected to be sluggish or require harsh reaction conditions. While general methods for the alkylation and acylation of guanidines exist, specific examples involving N,N',N''-tris(4-nitrophenyl)guanidine are scarce in the literature, likely due to its low reactivity. mdpi.comalfa-chemistry.com

Reactivity with Nucleophiles:

The central carbon atom of the guanidine group is electrophilic in nature. However, in N,N',N''-tris(4-nitrophenyl)guanidine, this electrophilicity is not significantly enhanced to promote reactions with common nucleophiles under normal conditions. The primary reactivity of this compound is dictated by the properties of its constituent functional groups rather than the guanidine core acting as a primary electrophilic center. Aromatic nitro compounds can undergo nucleophilic aromatic substitution, but this typically requires a strong nucleophile and specific reaction conditions. nih.gov

Functional Group Transformations and Derivatization Strategies

The primary sites for chemical modification on N,N',N''-tris(4-nitrophenyl)guanidine are the nitro groups and, to a lesser extent, the guanidine nitrogen atoms.

The three nitro groups on the phenyl rings are susceptible to a variety of chemical transformations, with reduction to the corresponding amino groups being the most common. The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis and can be achieved using a range of reducing agents. google.com.na

For instance, a study on the reduction of the structurally similar tris(p-nitrophenyl)amine to tris(p-aminophenyl)amine utilized homogeneous silver nanoparticles (AgNPs) as a catalyst with sodium borohydride (B1222165) (NaBH4) as the hydrogen donor. nih.gov This method proved to be efficient and high-yielding. It is plausible that similar conditions could be applied to the reduction of N,N',N''-tris(4-nitrophenyl)guanidine to yield N,N',N''-tris(4-aminophenyl)guanidine. This transformation would dramatically alter the electronic properties of the molecule, converting the electron-withdrawing nitro groups into electron-donating amino groups, thereby significantly increasing the basicity of the guanidine core.

Table 2: Potential Reagents for the Reduction of Nitro Groups

Reagent SystemPotential ProductReference Analogy
AgNPs, NaBH4N,N',N''-tris(4-aminophenyl)guanidine nih.gov
Fe/HClN,N',N''-tris(4-aminophenyl)guanidine google.com.na
SnCl2/HClN,N',N''-tris(4-aminophenyl)guanidine google.com.na
Catalytic Hydrogenation (e.g., H2/Pd-C)N,N',N''-tris(4-aminophenyl)guanidine google.com.na

As previously discussed, the nucleophilicity of the guanidine nitrogen atoms in N,N',N''-tris(4-nitrophenyl)guanidine is significantly attenuated. However, under forcing conditions or with highly reactive electrophiles, modifications at these positions may be possible.

Alkylation: The alkylation of guanidines typically involves their reaction with alkyl halides. mdpi.com For N,N',N''-tris(4-nitrophenyl)guanidine, this reaction would likely require a strong base to deprotonate one of the N-H bonds, followed by reaction with the alkylating agent. Given the predicted low pKa, deprotonation would be challenging.

Acylation: Acylation of guanidines can be achieved using acylating agents such as acid chlorides or anhydrides. alfa-chemistry.comacs.org Similar to alkylation, the low nucleophilicity of the guanidine nitrogens in the title compound would make this transformation difficult. The reaction of N,N',N''-tris(benzylamino)guanidinium salts with carboxylic acid chlorides has been shown to yield N,N',N''-tris(N-acyl-N-benzylamido)guanidines, demonstrating that acylation of substituted guanidines is feasible, though the electronic properties of the substituents are critical. acs.org

Role as a Chemical Intermediate in Complex Molecule Synthesis (e.g., heterocyclic derivatives)

The synthetic utility of N,N',N''-tris(4-nitrophenyl)guanidine as a chemical intermediate in the synthesis of complex molecules, particularly heterocyclic derivatives, is not well-documented in the literature. While guanidines, in general, are versatile building blocks for the synthesis of various nitrogen-containing heterocycles such as pyrimidines, triazines, and imidazoles, the specific application of this highly deactivated guanidine is limited. nih.goveuropa.eunih.gov

One report mentions the synthesis of N,N',N''-tris(4-nitrophenyl)guanidine in the context of the Henry reaction, a carbon-carbon bond-forming reaction. However, this reference does not elaborate on its subsequent use as an intermediate for more complex structures.

Mechanistic Studies of Guanidine-Catalyzed Reactions Relevant to the Compound Architecture

The catalytic utility of guanidines in organic synthesis is a subject of considerable investigation. jst.go.jp While N,N',N''-tris(4-nitrophenyl)guanidine itself is not extensively documented as a catalyst in the scientific literature, its structural features—a guanidine core symmetrically substituted with three strongly electron-withdrawing 4-nitrophenyl groups—allow for informed predictions regarding its potential catalytic behavior. The mechanistic principles of guanidine catalysis, therefore, provide a framework for understanding how this specific compound might function. Guanidines are recognized as strong organic bases, and their catalytic activity often stems from this basicity, as well as their ability to act as nucleophilic catalysts and engage in hydrogen bonding interactions. researchgate.netrsc.org

The reactivity of guanidines is largely dictated by the electronic nature of their substituents. The presence of three 4-nitrophenyl groups in N,N',N''-tris(4-nitrophenyl)guanidine is expected to significantly decrease the basicity of the guanidine nitrogen atoms compared to alkyl-substituted guanidines. This is due to the inductive and resonance electron-withdrawing effects of the nitro groups. Consequently, its role as a simple Brønsted base catalyst may be diminished. However, the structural arrangement of N,N',N''-tris(4-nitrophenyl)guanidine suggests that it could participate in more nuanced catalytic cycles, potentially involving bifunctional activation or stabilization of transition states through hydrogen bonding.

Guanidine derivatives can facilitate reactions through various mechanisms, including:

Brønsted Base Catalysis: Deprotonation of a substrate to generate a more reactive nucleophile.

Nucleophilic Catalysis: Direct addition of the guanidine to an electrophilic substrate to form a reactive intermediate.

Hydrogen-Bonding Catalysis: Activation of an electrophile or stabilization of a transition state through the formation of hydrogen bonds with the guanidinium ion (the protonated form of guanidine). researchgate.netrsc.org

The following table outlines common reaction types catalyzed by guanidines and the plausible mechanistic roles the catalyst plays.

Reaction TypeCatalyst RoleMechanistic Feature
Michael AdditionBrønsted BaseDeprotonation of the nucleophile
Henry (Nitroaldol) ReactionBrønsted BaseDeprotonation of the nitroalkane
TransesterificationNucleophilic/Brønsted BaseAcyl transfer via a guanidinium intermediate
EpoxidationBrønsted BaseDeprotonation of the hydroperoxide
Cyclization ReactionsBifunctionalActivation of both nucleophile and electrophile

In the context of N,N',N''-tris(4-nitrophenyl)guanidine, the electron-deficient nature of the phenyl rings could enhance the acidity of the N-H protons in its protonated (guanidinium) form. This would make it a more effective hydrogen-bond donor, suggesting a potential role in reactions where stabilization of an anionic transition state is crucial.

A generalized mechanism for a guanidine-catalyzed Michael addition is depicted below. The guanidine base deprotonates the pronucleophile, generating a reactive enolate. The resulting guanidinium ion can then stabilize the developing negative charge on the electrophile through hydrogen bonding, facilitating the carbon-carbon bond formation.

Scheme 1: Generalized Mechanism for a Guanidine-Catalyzed Michael Addition

Supramolecular Chemistry and Molecular Recognition Mediated by N,n ,n Tris 4 Nitrophenyl Guanidine

Design and Analysis of Hydrogen Bonding Arrays

The arrangement of hydrogen bond donors and acceptors in a molecule dictates its ability to interact with itself and with other molecules. In N,N',N''-tris(4-nitrophenyl)-guanidine, the interplay between the N-H donors of the central guanidine (B92328) core and the oxygen acceptors of the peripheral nitro groups creates a rich landscape for forming intricate and stable hydrogen-bonded networks.

The hydrogen bonds formed by the guanidinium (B1211019) cation are not isolated events; they often exhibit cooperativity, where the formation of one hydrogen bond influences the strength of adjacent bonds within a network. This phenomenon is crucial for the stability of complex biological structures and is a key design principle in supramolecular chemistry. In principle, the N-H groups of the tris(4-nitrophenyl)guanidinium cation can engage in hydrogen bonding with the nitro groups of neighboring molecules.

Theoretical studies on related systems, such as nitroamino nih.govresearchgate.netresearchgate.nettriazine-based guanidinium salts, have demonstrated the presence of significant orbital interactions (LP(O)→σ*(N-H)) that characterize the O···H-N hydrogen bonds. nih.gov These interactions lead to the formation of stable, pseudo-cyclic structures. nih.gov For N,N',N''-tris(4-nitrophenyl)-guanidine, it is hypothesized that both intramolecular and intermolecular hydrogen bonds could exist. Intramolecularly, an N-H group could potentially interact with a nitro group on one of its own phenyl rings. Intermolecularly, the N-H donors of one molecule can form robust connections with the nitro group acceptors of adjacent molecules, leading to extended chains or more complex three-dimensional networks in the solid state. The nitro group, while sometimes considered a weak hydrogen bond acceptor, can participate in significant interactions, especially when paired with strong donors like the guanidinium group. researchgate.net

The strength and directionality of hydrogen bonds are fundamental to the predictable design of supramolecular assemblies. The planar geometry of the guanidinium group and the trigonal arrangement of its N-H donors provide a well-defined scaffold for directional interactions. Computational methods, such as Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM), are powerful tools for characterizing these interactions. nih.gov

For guanidinium-based systems, DFT calculations have been used to quantify the interaction energies, which can be substantial. For instance, interactions between guanidinium ions and carboxylate groups in protein structures can be exceptionally strong, with interaction energies reaching -76 kcal mol⁻¹. rsc.org While the interaction with a neutral nitro group would be weaker than with a charged carboxylate, the multiple potential interaction sites on N,N',N''-tris(4-nitrophenyl)-guanidine allow for the formation of highly stable, multidentate hydrogen-bonded complexes. QTAIM analysis can further elucidate the nature of these bonds by identifying bond critical points and quantifying the electron density at these points, providing a clear measure of bond strength. nih.gov

Anion Recognition and Sensing Applications

The positively charged guanidinium group is an exceptionally effective receptor for anions, particularly oxoanions like carboxylates, phosphates, and sulfates. nih.govresearchgate.net This ability stems from its capacity to form strong, bidentate hydrogen bonds with the oxygen atoms of the anion, complemented by a favorable electrostatic attraction. The incorporation of nitrophenyl groups is expected to enhance the acidity of the N-H protons, thereby increasing the strength of these hydrogen bonds and improving anion binding affinity.

Guanidinium-based receptors have been extensively studied for their ability to bind a wide range of oxoanions. researchgate.net The planar arrangement of the N-H donors on the guanidinium core is geometrically complementary to the trigonal planar or tetrahedral geometry of many common oxoanions. This pre-organization minimizes the entropic penalty upon binding, leading to high affinity.

While specific binding studies for N,N',N''-tris(4-nitrophenyl)-guanidine are not extensively documented, research on analogous systems provides a clear blueprint for its expected behavior. It is anticipated that this compound would serve as a highly effective receptor for anions such as acetate, dihydrogen phosphate (B84403), and hydrogen sulfate (B86663). The binding event can be monitored using techniques like NMR or UV-Vis spectroscopy, where changes in the chemical shift of the N-H protons or alterations in the electronic absorption spectrum upon addition of the anion guest can be used to determine the binding stoichiometry and association constant.

Table 1: Expected Anion Binding Properties of Nitrophenyl Guanidines

Anion Guest Expected Binding Motif Potential Interaction Strength
Acetate (CH₃COO⁻) Bidentate Hydrogen Bonding Strong
Dihydrogen Phosphate (H₂PO₄⁻) Bidentate/Tridentate H-Bonding Very Strong
Hydrogen Sulfate (HSO₄⁻) Bidentate Hydrogen Bonding Strong

This table is predictive, based on the known behavior of similar guanidinium-based anion receptors.

Several factors influence the strength and selectivity of anion binding in synthetic receptors. For nitrophenyl guanidines, these include:

Acidity of N-H Donors: The electron-withdrawing nature of the three 4-nitrophenyl groups significantly increases the acidity of the guanidinium N-H protons. This enhanced acidity leads to stronger hydrogen bonds and, consequently, higher binding affinities for anions compared to less acidic alkyl or unsubstituted phenyl guanidiniums.

Geometric Complementarity: The rigid and pre-organized structure of the receptor is crucial for selective binding. The C3 symmetry of N,N',N''-tris(4-nitrophenyl)-guanidine could offer high selectivity for trigonal planar anions like nitrate (B79036) or carbonate, or for tetrahedral anions like phosphate and sulfate, where multiple points of contact can be established.

Solvent Effects: Anion recognition is highly dependent on the solvent. In polar, competitive solvents like water or DMSO, the solvent molecules can hydrogen bond with both the receptor and the anion, weakening their interaction. Therefore, anion binding studies are often performed in less polar organic solvents where these competitive interactions are minimized. researchgate.net

Steric Hindrance: The bulky nitrophenyl groups can create a defined binding cavity, potentially excluding anions that are too large or have an incompatible shape, thus enhancing selectivity.

Self-Assembly Processes and Hierarchical Structure Formation

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. Molecules like N,N',N''-tris(4-nitrophenyl)-guanidine, which possess multiple, directional hydrogen bonding sites, are excellent candidates for forming well-defined supramolecular assemblies. The combination of N-H···O hydrogen bonds between the guanidinium and nitro groups can lead to the formation of predictable patterns, such as one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. researchgate.net

The formation of these hierarchical structures is a cooperative process. The initial interaction between two molecules facilitates the binding of subsequent molecules, leading to the growth of a larger assembly. The final structure is determined by the energetic balance between the various intermolecular forces, including hydrogen bonding, π-π stacking between the nitrophenyl rings, and weaker van der Waals interactions. The resulting supramolecular materials could have interesting properties, for example, forming gels at higher concentrations or exhibiting unique optical or electronic behavior arising from the ordered arrangement of the chromophoric nitrophenyl units.

Table of Compounds Mentioned

Compound Name
Guanidine, N,N',N''-tris(4-nitrophenyl)-
Acetate
Dihydrogen Phosphate
Hydrogen Sulfate
Nitrate
Carbonate

Formation of Ordered Supramolecular Architectures (e.g., one-dimensional chains, networks)

The guanidinium group is a versatile building block in crystal engineering due to its ability to form multiple, directional hydrogen bonds. This often leads to the formation of well-defined, extended supramolecular architectures such as one-dimensional (1D) chains and two-dimensional (2D) or three-dimensional (3D) networks.

In the solid state, substituted guanidines frequently organize into predictable patterns. For instance, the investigation of various N,N'-bridged guanidinium nitrates has revealed the existence of recurring supramolecular motifs, including linear and zig-zag chains, which are formed through charge-assisted hydrogen bonds between the guanidinium protons and the nitrate anions.

A pertinent example that illustrates the role of the nitrophenyl group in directing supramolecular assembly is the crystal structure of Trimethyl-N′′-(4-nitrophenyl)-N′-phenylguanidine. nih.gov In its crystalline state, this molecule forms both 1D chains and a 2D network. nih.gov The formation of these architectures is driven by non-classical C—H⋯O hydrogen bonds. Specifically, hydrogen atoms from the phenyl ring and the methyl groups interact with the oxygen atoms of the nitro group on a neighboring molecule. nih.gov One set of these interactions links the molecules into chains along one crystallographic axis, while another set of C—H⋯O bonds creates chains along a different axis. The cross-linking of these orthogonal chains results in the formation of a 2D network. nih.gov This demonstrates the crucial role that the nitro-functionalized phenyl rings, present in N,N',N''-tris(4-nitrophenyl)-guanidine, can play in dictating the final supramolecular structure.

Table 1: Crystallographic Data for the Related Compound Trimethyl-N′′-(4-nitrophenyl)-N′-phenylguanidine nih.gov

ParameterValue
Chemical FormulaC₁₆H₁₈N₄O₂
Molecular Weight298.34
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)18.409 (2)
b (Å)7.7140 (8)
c (Å)22.493 (3)
β (°)109.503 (7)
Volume (ų)3010.9 (6)
Z8

Data sourced from a study on Trimethyl-N′′-(4-nitrophenyl)-N′-phenylguanidine, a structurally related compound.

Molecular Recognition in Multicomponent Systems

Molecular recognition is the specific, non-covalent interaction between two or more molecules. The guanidinium group is a well-known motif for molecular recognition, particularly for the binding of anions and oxoanions due to its ability to form multiple charge-assisted hydrogen bonds. While specific studies on N,N',N''-tris(4-nitrophenyl)-guanidine in multicomponent systems are limited, the principles of its potential recognition behavior can be inferred.

The three nitro-substituted phenyl rings in N,N',N''-tris(4-nitrophenyl)-guanidine are expected to create a relatively electron-deficient cavity, which could be suitable for recognizing and binding electron-rich guest species. The hydrogen bond donating capabilities of the guanidine N-H groups, combined with the acceptor properties of the nitro groups, provide a framework for intricate host-guest chemistry.

In broader multicomponent systems, guanidinium derivatives have been explored for their ability to interact with various molecules. For example, the guanidinium group has been incorporated into larger molecular architectures to facilitate the recognition of biological molecules like RNA. Although modifications can sometimes alter binding affinity, these studies highlight the fundamental role of the guanidinium moiety in molecular recognition processes.

The self-assembly of complex supramolecular structures, such as double-decker complexes formed between tris-porphyrin hosts and bridging N-donor guest ligands, further illustrates the principles of molecular recognition in multicomponent systems. These assemblies are governed by specific coordination interactions and geometric complementarity between the host and guest molecules. It is plausible that N,N',N''-tris(4-nitrophenyl)-guanidine could similarly act as a scaffold, interacting with complementary guest molecules to form discrete, multi-component supramolecular assemblies.

Applications in Catalysis and Materials Science Non Biological Focus

Organocatalytic Applications of Highly Substituted Guanidines

Guanidines are recognized as powerful organocatalysts, primarily due to their strong basicity and their ability to act as hydrogen-bond donors. The introduction of substituents allows for the fine-tuning of these properties, influencing catalytic activity and selectivity.

Chiral guanidines have been successfully employed as catalysts in a variety of asymmetric reactions, including aldol (B89426) and Michael additions. These reactions are fundamental in organic synthesis for the construction of complex chiral molecules. In a typical scenario, a bifunctional guanidine (B92328) catalyst can activate both the nucleophile and the electrophile simultaneously, controlling the stereochemical outcome of the reaction.

For example, in the asymmetric aldol reaction, bio-inspired amino acylguanidine catalysts have been shown to effectively promote the addition of hydroxyacetone (B41140) to aldehydes, yielding aldol products with high enantioselectivity. Similarly, in the Michael addition, guanidine-based catalysts facilitate the conjugate addition of nucleophiles to α,β-unsaturated compounds, with notable success in reactions like the sulfa-Michael addition of thiols to unsaturated esters and the addition of nitroalkanes to enones.

While specific studies on N,N',N''-tris(4-nitrophenyl)guanidine in these reactions are not prominent, the behavior of highly substituted guanidines provides a framework for understanding its potential. The three 4-nitrophenyl groups are potent electron-withdrawing groups, which would significantly decrease the Brønsted basicity of the guanidine nitrogen atoms compared to alkyl-substituted counterparts. Consequently, its efficacy as a base catalyst that operates by deprotonating the nucleophile would be diminished. However, upon protonation, the resulting guanidinium (B1211019) cation would be an exceptionally strong hydrogen-bond donor, a property that could be harnessed to activate electrophiles and control stereochemistry in asymmetric transformations.

Table 1: Examples of Asymmetric Reactions Catalyzed by Substituted Guanidines
ReactionCatalyst TypeSubstratesResultRef.
Aldol ReactionChiral AcylguanidineHydroxyacetone, 4-NitrobenzaldehydeHigh yield, High enantioselectivity (ee)
Henry (Nitroaldol) ReactionChiral Guanidine-ThioureaAromatic Aldehydes, NitromethaneHigh yield, up to 90% ee
Michael AdditionChiral Guanidine-AmideAlkynone, OxindoleHigh enantio- and diastereoselectivity
Sulfa-Michael AdditionBifunctional IminophosphoraneAlkyl Thiols, Unsaturated EstersHigh yield and enantioselectivity

The catalytic mechanism of guanidines in many reactions involves a dual-activation or bifunctional pathway where the catalyst interacts with both reaction partners. This process can be described as a form of proton shuttling.

Proton Abstraction: The neutral guanidine acts as a Brønsted base, abstracting a proton from the pronucleophile (e.g., a ketone, nitroalkane, or thiol) to generate a highly reactive nucleophile (an enolate or nitronate).

Substrate Activation & Orientation: The resulting protonated guanidinium cation, now a Brønsted acid, forms an ion pair with the generated nucleophile. Simultaneously, it activates the electrophile (e.g., an aldehyde or enone) through a network of hydrogen bonds. This ternary complex orients the substrates within a chiral environment, facilitating a highly stereoselective bond formation.

For N,N',N''-tris(4-nitrophenyl)guanidine, its reduced basicity would make the initial proton abstraction step less favorable than with superbases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). However, its protonated form would be a potent Brønsted acid, capable of forming strong, organizing hydrogen bonds with the substrate, a critical feature for enantioselective catalysis.

Ligand Design for Transition Metal Catalysis

Guanidines and their deprotonated anionic counterparts, guanidinates, are versatile and effective N-donor ligands in coordination chemistry. Their electronic and steric properties can be systematically varied through substitution, making them valuable for designing transition metal catalysts.

Neutral guanidines typically coordinate to metal centers in a monodentate fashion through their sp²-hybridized imine nitrogen atom. Upon deprotonation of an N-H bond, the resulting guanidinate anion usually acts as a bidentate, N,N'-chelating ligand, forming a stable four-membered ring with the metal center. This chelation effect contributes to the thermodynamic stability of the resulting metal complexes.

The electronic impact of the N-substituents is crucial. For N,N',N''-tris(4-nitrophenyl)guanidine, the electron-withdrawing nitro groups would decrease the electron-donating ability of the nitrogen atoms. This would result in a "softer" or less basic ligand compared to alkyl-substituted guanidines. Consequently, metal complexes featuring this ligand would exhibit different stability and reactivity profiles, potentially stabilizing metals in lower oxidation states or influencing the Lewis acidity of the metal center.

Metal-guanidine complexes have been investigated as catalysts for a range of organic transformations. A particularly relevant reaction is the guanylation of amines—the addition of an amine N-H bond across a carbodiimide (B86325) C=N bond to form a new guanidine. This atom-economical process is often catalyzed by complexes of transition metals, main-group metals, or rare-earth metals. Catalysts based on iron, titanium, and lanthanides have proven effective.

A novel, one-pot protocol for synthesizing substituted guanidines involves the reaction of amines with isonitriles in the presence of iodine. This method has been used for the preparation of various guanidines, including N,N',N''-tris(4-nitrophenyl)guanidine itself. This highlights the importance of guanylation reactions in accessing complex guanidine structures.

Table 2: Selected Metal-Catalyzed Guanylation of Amines with Carbodiimides
CatalystAmine SubstrateCarbodiimideConditionsYieldRef.
Fe(OAc)₂Aromatic & Heterocyclic AminesN,N'-DicyclohexylcarbodiimideToluene, 130 °CExcellent
Ti-imido complexAnilinesN,N'-DiisopropylcarbodiimideToluene, 80 °CGood
Ytterbium triflateSecondary AminesVariousSolvent-free, 60 °CGood

Integration into Advanced Functional Materials

The incorporation of specific organic molecules into larger structures is a key strategy for creating advanced materials with tailored properties. The rigid, C₃-symmetric, and highly functionalized nature of N,N',N''-tris(4-nitrophenyl)guanidine makes it an interesting candidate building block for functional materials.

Polynitrated aromatic compounds are known to possess unique electronic and optical properties. The electron-deficient character imparted by the nitro groups suggests potential applications in areas such as organic electronics. For instance, such molecules could serve as n-type components in organic semiconductors or as building blocks for charge-transfer complexes.

Furthermore, the prevalence of nitrogen atoms and polar nitro groups could make porous materials derived from this guanidine derivative suitable for applications like selective CO₂ capture. Porous organic polymers (POPs) containing nitrogen-rich moieties have shown promise as efficient and selective adsorbents for carbon dioxide. The defined geometry of N,N',N''-tris(4-nitrophenyl)guanidine could also be exploited in the field of crystal engineering to construct supramolecular assemblies or crystalline porous organic networks with predictable topologies and functionalities.

Development of Materials with Tunable Properties

There is currently a lack of specific research data on the development of materials with tunable properties, such as those related to charge transfer or optical characteristics, using Guanidine, N,N',N''-tris(4-nitrophenyl)-. The presence of three nitro-substituted phenyl rings attached to a central guanidine core suggests theoretical potential for interesting electronic and optical behaviors. The electron-withdrawing nature of the nitro groups could facilitate charge-transfer interactions, a principle often exploited in the design of functional materials. However, without experimental studies and documented findings, any discussion of its specific capabilities in creating materials with tunable properties remains speculative.

A search of scholarly articles and materials science databases did not yield any studies that have synthesized, characterized, and applied this specific compound for tuning charge transfer or optical properties in a material.

Role in Polymer Chemistry and Hybrid Materials

Similarly, there is no available scientific literature detailing the role of Guanidine, N,N',N''-tris(4-nitrophenyl)- in polymer chemistry or the creation of hybrid materials. The outlined applications, such as its use in forming polymer brushes, as a core for dendrons, or for grafting onto other materials, have not been described for this compound.

While the broader family of guanidine derivatives has been explored in polymer science for various applications, including as catalysts and functional monomers, the specific contributions of Guanidine, N,N',N''-tris(4-nitrophenyl)- to this field have not been documented. Research into its polymerization behavior, its potential as a monomer, or its utility as a functional building block for hybrid materials is not present in the current body of scientific literature.

Future Research Directions and Perspectives on N,n ,n Tris 4 Nitrophenyl Guanidine

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact

The future synthesis of N,N',N''-tris(4-nitrophenyl)guanidine and its analogs should prioritize the principles of green chemistry to minimize environmental impact. Traditional synthetic methods for guanidines often involve harsh reagents and generate significant waste. Future research should focus on developing more sustainable and efficient synthetic protocols.

One promising avenue is the exploration of environmentally friendly reaction media . The use of water as a solvent, for instance, offers a green alternative to volatile organic compounds. tandfonline.com Research into the aqueous-phase synthesis of substituted guanidines could lead to simpler purification processes and a reduced environmental footprint. tandfonline.com Another approach involves microwave-assisted organic synthesis (MAOS) and high-pressure synthesis , which can accelerate reaction rates, improve yields, and often reduce the need for harsh catalysts. mdpi.com The application of these techniques to the synthesis of N,N',N''-tris(4-nitrophenyl)guanidine from readily available starting materials like 4-nitroaniline (B120555) and a suitable guanylating agent could significantly improve the sustainability of its production.

A comparative analysis of potential green synthetic routes is presented in the table below:

Synthetic ApproachPotential AdvantagesKey Research Focus
Aqueous Synthesis Reduced use of organic solvents, simplified workup.Solubility studies of reactants and products in water, optimization of reaction conditions (pH, temperature).
Microwave-Assisted Synthesis Rapid reaction times, increased yields, enhanced reaction control.Investigation of microwave-absorbent catalysts, optimization of power and temperature parameters.
High-Pressure Synthesis Improved reaction rates and yields, potential for solvent-free reactions.Design of suitable high-pressure reactors, exploration of pressure effects on reaction selectivity.
Catalytic Guanylation Lower activation energies, reduced waste, potential for asymmetric synthesis.Screening of earth-abundant metal catalysts, mechanistic studies to optimize catalyst performance.

Exploration of Advanced Spectroscopic Probes for Dynamic Studies in Solution and Solid States

A thorough understanding of the structural and dynamic properties of N,N',N''-tris(4-nitrophenyl)guanidine is crucial for its application in various fields. While standard spectroscopic techniques like NMR and IR provide valuable structural information, advanced methods are needed to probe its dynamic behavior in both solution and the solid state.

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying conformational changes and restricted rotation around the C-N bonds of the guanidine (B92328) core. E/Z isomerism has been studied in related trisubstituted guanidines using various 2D NMR techniques at low temperatures. researchgate.net Similar studies on N,N',N''-tris(4-nitrophenyl)guanidine could provide insights into its conformational flexibility and the energy barriers associated with different isomers. This information is vital for understanding its binding modes in supramolecular systems and its reactivity in catalytic processes. researchgate.net

In the solid state, X-ray diffraction provides a static picture of the molecular structure. mdpi.comrsc.org However, to understand the dynamic processes, techniques like solid-state NMR (ssNMR) are invaluable. ssNMR can provide information about molecular motion, polymorphism, and intermolecular interactions in the crystalline state. researchgate.net Investigating the solid-state dynamics of N,N',N''-tris(4-nitrophenyl)guanidine could reveal details about its packing arrangements and the role of intermolecular forces, such as hydrogen bonding and π-π stacking, in determining its crystal structure.

Furthermore, the interaction of N,N',N''-tris(4-nitrophenyl)guanidine with other molecules and ions can be studied using techniques like fluorescence spectroscopy and circular dichroism (CD) . nih.gov The nitro groups on the phenyl rings may quench fluorescence upon binding, providing a means to study its interactions with various analytes. CD spectroscopy could be employed to study the interactions of chiral derivatives of N,N',N''-tris(4-nitrophenyl)guanidine with biological macromolecules like DNA. nih.gov The binding of guanidinium (B1211019) derivatives to RNA has been investigated using NMR spectroscopy and small-angle X-ray scattering (SAXS) to characterize the structural changes upon ligand binding. nih.gov

Spectroscopic TechniqueInformation GainedResearch Application
Dynamic NMR (DNMR) Conformational dynamics, rotational barriers, isomeric ratios.Understanding solution-phase behavior, predicting binding conformations.
Solid-State NMR (ssNMR) Molecular motion in the solid state, polymorphism, intermolecular interactions.Characterizing crystalline forms, understanding solid-state reactivity.
Fluorescence Spectroscopy Binding affinities, quenching mechanisms.Developing sensors for anions or other molecules.
Circular Dichroism (CD) Chiral recognition, interactions with biomolecules.Probing interactions with DNA/RNA, developing chiral catalysts.
Small-Angle X-ray Scattering (SAXS) Overall shape and conformational changes of macromolecules upon ligand binding.Studying the interaction with biological targets like riboswitches.

Rational Design of Derivatives for Enhanced Selectivity in Supramolecular and Catalytic Systems

The modular nature of the N,N',N''-tris(4-nitrophenyl)guanidine scaffold allows for the rational design of derivatives with tailored properties for specific applications in supramolecular chemistry and catalysis.

In supramolecular chemistry , the guanidinium group is a well-known motif for anion binding. The electron-withdrawing nitro groups in N,N',N''-tris(4-nitrophenyl)guanidine are expected to enhance the acidity of the N-H protons, making it a potentially strong anion receptor. Future research could focus on synthesizing derivatives with different substitution patterns on the phenyl rings to fine-tune the binding affinity and selectivity for specific anions. The introduction of chiral moieties could lead to receptors for the enantioselective recognition of chiral anions. The self-assembly of these derivatives into higher-order structures, such as rosettes and other hydrogen-bonded networks, is another exciting area for exploration. researchgate.net

In the field of catalysis , guanidines have been employed as organocatalysts and as ligands for transition metal complexes. researchgate.netnih.gov The basicity and nucleophilicity of the guanidine core can be modulated by the electronic nature of the substituents on the phenyl rings. By introducing different functional groups, it may be possible to develop highly active and selective catalysts for a variety of organic transformations. For example, chiral derivatives of N,N',N''-tris(4-nitrophenyl)guanidine could be explored as catalysts for asymmetric synthesis. nih.gov Furthermore, the coordination of this guanidine to metal centers could yield novel catalysts with unique reactivity, potentially applicable in C-C coupling reactions or transfer hydrogenation. researchgate.netrptu.de

Application AreaDesign StrategyDesired Outcome
Anion Recognition Introduction of sterically demanding or hydrogen-bonding groups on the phenyl rings.Enhanced selectivity for specific anions (e.g., phosphate (B84403), sulfate).
Chiral Recognition Incorporation of chiral auxiliaries.Enantioselective binding of chiral molecules.
Organocatalysis Modification of the electronic properties of the phenyl rings to tune basicity.Highly active and selective catalysts for reactions like Michael additions or aldol (B89426) reactions.
Metal Complex Catalysis Synthesis of derivatives with coordinating groups for metal binding.Novel transition metal catalysts with enhanced stability and reactivity.

Computational-Experimental Synergy in Understanding Complex Chemical Phenomena and Predictive Design

The integration of computational chemistry with experimental studies offers a powerful approach to accelerate the discovery and development of new functional molecules based on the N,N',N''-tris(4-nitrophenyl)guanidine scaffold. A strong synergy between theoretical predictions and experimental validation is key to understanding complex chemical phenomena and guiding the rational design of new derivatives. rsc.orgcuny.edu

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, conformational preferences, and reactivity of N,N',N''-tris(4-nitrophenyl)guanidine and its derivatives. nih.govmdpi.com For instance, DFT can be used to predict the gas-phase basicity, proton affinity, and bond dissociation energies, which are crucial parameters for understanding its catalytic activity. researchgate.net Computational modeling can also be used to study the mechanism of its formation and its interaction with other molecules, such as anions or substrates in a catalytic cycle. nih.govresearchgate.net

Predictive modeling , such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, can be employed to establish correlations between the molecular structure and the observed properties. nih.govresearchgate.net For example, by developing a QSPR model, it might be possible to predict the anion binding affinity of a series of N,N',N''-tris(4-nitrophenyl)guanidine derivatives based on calculated molecular descriptors. This predictive capability can significantly reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources. Deep learning models are also emerging as powerful tools for predicting binding affinities and other properties of novel derivatives. mdpi.com

The synergy between computation and experiment can be particularly fruitful in the following areas:

Mechanism Elucidation: DFT calculations can be used to propose reaction mechanisms for the synthesis or catalytic application of N,N',N''-tris(4-nitrophenyl)guanidine, which can then be validated through experimental kinetic studies. nih.gov

Spectroscopic Analysis: Theoretical calculations of NMR chemical shifts, vibrational frequencies, and electronic absorption spectra can aid in the interpretation of experimental data and the structural assignment of new compounds. mdpi.com

Rational Design: Computational screening of virtual libraries of derivatives can identify promising candidates with desired properties for synthesis and experimental evaluation. researchgate.netmdpi.com

Research AreaComputational MethodExperimental Validation
Reaction Mechanism DFT, Transition State TheoryKinetic studies, Isotope labeling experiments
Structural Characterization NMR and IR spectra calculations1D/2D NMR, FT-IR, Raman spectroscopy
Binding Affinity Prediction Molecular Docking, Free Energy CalculationsIsothermal Titration Calorimetry (ITC), Fluorescence Titration
Catalyst Design QSAR, Virtual ScreeningSynthesis and testing of catalytic activity

By systematically pursuing these future research directions, the scientific community can unlock the vast potential of N,N',N''-tris(4-nitrophenyl)guanidine, paving the way for the development of new materials, catalysts, and supramolecular systems with novel and enhanced functionalities.

Q & A

Q. What are the recommended synthetic methodologies for preparing Guanidine, N,N',N''-tris(4-nitrophenyl)- and its derivatives?

Synthesis typically involves palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen). For example, aryl boronic acids and halides are reacted using catalysts like tetrakis(triphenylphosphine)palladium(0) to form triaryl guanidine derivatives. Hydrogenation with Pd/C catalysts can reduce nitro groups to amines for functionalized intermediates (e.g., converting nitro-substituted pyridines to amino derivatives). Yields range from 55% to 89%, with purification via recrystallization .

Q. How can structural characterization of this compound be performed?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., aromatic protons at δ 7.5–8.5 ppm for nitro groups) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D structure, bond angles, and coordination geometry (e.g., tricarbonyl-molybdenum complexes with guanidine ligands) .

Q. What are the stability and recommended storage conditions?

The compound is chemically stable under recommended storage (dry, ventilated areas, 20–25°C). Avoid exposure to strong oxidizers, moisture, or extreme temperatures. Stability data gaps exist, so periodic analytical checks (e.g., TLC, HPLC) are advised .

Q. How does the nitro group influence reactivity in substitution or redox reactions?

The electron-withdrawing nitro group enhances electrophilicity at the para position, facilitating nucleophilic aromatic substitution. Reductive environments (e.g., H₂/Pd-C) convert nitro to amine groups, altering electronic properties for downstream functionalization .

Advanced Research Questions

Q. How can quantum chemical methods predict optical and electronic properties?

Density Functional Theory (DFT) calculations model HOMO-LUMO gaps, dipole moments, and charge transfer. For example, nitro-substituted guanidines exhibit redshifted absorption spectra due to extended π-conjugation, validated by UV-Vis and cyclic voltammetry .

Q. What mechanisms underpin its antiprotozoal or enzymatic activity?

In vitro studies suggest guanidine derivatives inhibit protozoal enzymes via hydrogen bonding with nitro groups. Enzymatic C- or N-oxygenation (e.g., cytochrome P450) generates reactive intermediates, disrupting cellular redox balance. Metabolites are identified via t.l.c. and MS .

Q. Can this compound act as a catalyst in organic transformations?

While not directly reported, analogous trisubstituted guanidines catalyze transesterification (e.g., biodiesel production). Mechanistic studies propose guanidine’s strong basicity activates substrates via deprotonation or stabilization of transition states .

Q. How should conflicting data on stability or reactivity be resolved?

Cross-validate findings using complementary techniques:

  • Compare experimental NMR/X-ray data with DFT-optimized structures .
  • Replicate synthetic protocols under controlled conditions (e.g., inert atmosphere, anhydrous solvents) .
  • Conduct accelerated stability studies (e.g., thermal stress testing) .

Methodological Notes

  • Safety : Use PPE (gloves, goggles) and fume hoods. Monitor airborne particulates (NIOSH guidelines) .
  • Data Gaps : Limited ecotoxicological data; assume aquatic toxicity and avoid environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.